(2-Methyloxiran-2-yl)methanol
Description
Significance of Oxirane Structures in Synthetic Transformations
Oxiranes, or epoxides, are three-membered cyclic ethers characterized by a highly strained ring structure. fiveable.memasterorganicchemistry.com This inherent ring strain, estimated to be around 25 kcal/mol, renders them significantly more reactive than their acyclic ether counterparts. masterorganicchemistry.com The high reactivity of the oxirane ring makes it susceptible to a wide array of nucleophilic ring-opening reactions. fiveable.memasterorganicchemistry.com This susceptibility is a key feature that organic chemists exploit to introduce diverse functional groups and construct complex molecular architectures. fiveable.me
The ring-opening of epoxides can be catalyzed by both acids and bases. masterorganicchemistry.combibliotekanauki.pl Under acidic conditions, the reaction proceeds through a protonated epoxide intermediate, while basic conditions facilitate direct nucleophilic attack on one of the carbon atoms of the ring. masterorganicchemistry.com This versatility allows for the formation of a variety of products, including diols, ethers, and amino alcohols, which are crucial intermediates in the synthesis of numerous natural products and pharmaceuticals. fiveable.meresearchgate.net The ability to control the regioselectivity and stereoselectivity of these ring-opening reactions is a central theme in modern synthetic organic chemistry.
(2-Methyloxiran-2-yl)methanol as a Chiral Glycidol (B123203) Building Block
This compound is a derivative of glycidol, a fundamental chiral building block in its own right. cymitquimica.com The presence of a chiral center at the C2 position of the oxirane ring makes this compound a valuable precursor for the synthesis of enantiomerically pure compounds. chemshuttle.com Enantiopure molecules are critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
The combination of the epoxide and alcohol functionalities within the same molecule provides multiple reaction sites. preprints.org The epoxide ring can undergo nucleophilic attack, leading to the formation of various functionalized diols. smolecule.com Simultaneously, the primary alcohol group can be modified through oxidation, esterification, or etherification. This dual reactivity allows for the construction of complex and highly functionalized molecules from a relatively simple starting material. For instance, this compound has been utilized in the synthesis of chiral cyclopropane (B1198618) derivatives and as an initiator for cationic ring-opening polymerization to create novel polymers. smolecule.com
A notable application is in the stereoselective synthesis of natural terpenes. For example, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, which are valuable chiral building blocks, can be prepared from the corresponding enantiomers of 2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol. mdpi.comresearchgate.net This highlights the utility of this compound derivatives in constructing complex natural product skeletons.
Evolution of Research Perspectives on Enantiopure Epoxide Alcohols
The development of methods for the synthesis of enantiopure compounds has been a major focus of organic chemistry research for several decades. researchgate.netnih.gov Initially, the resolution of racemic mixtures was the primary method for obtaining enantiomerically pure substances. However, this approach is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.
The advent of asymmetric synthesis revolutionized the field. The development of chiral catalysts and reagents has enabled the direct synthesis of enantiomerically enriched compounds from achiral starting materials. researchgate.net In the context of epoxide alcohols, significant progress has been made in the enantioselective epoxidation of allylic alcohols. wur.nl For instance, the Sharpless asymmetric epoxidation, which utilizes a titanium(IV) isopropoxide complex with a chiral tartrate ligand, is a powerful method for producing enantiopure 2,3-epoxy alcohols. A well-documented method for synthesizing this compound involves the asymmetric epoxidation of methylallyl alcohol using cumene (B47948) hydroperoxide and a titanium catalyst.
More recently, biocatalytic approaches have emerged as a powerful alternative for the synthesis of enantiopure epoxides. researchgate.netwur.nl Enzymes such as lipases and epoxide hydrolases can exhibit high enantioselectivity in the resolution of racemic epoxides or in the direct epoxidation of alkenes. researchgate.netnih.gov Lipase-catalyzed kinetic resolution, for example, has been successfully applied to the preparation of enantiopure epoxy alcohols and glycidyl (B131873) esters. wur.nl These enzymatic methods offer several advantages, including mild reaction conditions and high stereoselectivity, making them an attractive and sustainable option for the production of valuable chiral building blocks like this compound. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H8O2 | nih.gov |
| Molecular Weight | 88.11 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| Synonyms | 2-methylglycidol, 2-methyl-2,3-epoxy-1-propanol | nih.gov |
| CAS Number | 872-30-0 | nih.gov |
| SMILES | CC1(CO1)CO | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-methyloxiran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVHHYWBSVSPPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872-30-0 | |
| Record name | Oxiranemethanal, 2-methyl- | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC34456 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | (2-methyloxiran-2-yl)methanol | |
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Stereochemical Aspects and Enantiomeric Control in 2 Methyloxiran 2 Yl Methanol Chemistry
Enantiomeric Forms: (R)- and (S)-(2-Methyloxiran-2-yl)methanol
The two enantiomeric versions of the compound are designated as (R)-(2-Methyloxiran-2-yl)methanol and (S)-(2-Methyloxiran-2-yl)methanol. While these molecules share identical physical properties like boiling point and density, they are distinct in their interaction with plane-polarized light—a phenomenon known as optical activity—and in their reactivity within chiral settings, such as with enzymes or other chiral chemical reagents.
A highly efficient and widely recognized method for producing these enantiomers with high optical purity is the Sharpless-Katsuki asymmetric epoxidation. organicreactions.org This reaction begins with a prochiral allylic alcohol, 2-methylallyl alcohol, as the substrate. The stereochemical result of the reaction is governed by a chiral catalyst system. wikipedia.org This catalytic system is composed of titanium tetra(isopropoxide), an enantiomerically pure chiral ligand like diethyl tartrate (DET), and an oxidizing agent, most commonly tert-butyl hydroperoxide (TBHP). organicreactions.orgdalalinstitute.com
The selection of a specific enantiomer of the tartrate ligand determines which face of the alkene double bond is oxidized, thereby enabling the selective synthesis of either the (R) or (S) product. organic-chemistry.orgmdpi.com
Synthesis of (S)-(2-Methyloxiran-2-yl)methanol : This is achieved by using (+)-Diethyl Tartrate ((+)-DET) as the chiral ligand.
Synthesis of (R)-(2-Methyloxiran-2-yl)methanol : This is achieved by using (–)-Diethyl Tartrate ((–)-DET) as the chiral ligand.
This synthetic strategy is particularly valuable because it consistently yields the desired 2,3-epoxyalcohols with a high degree of enantiomeric excess (ee), frequently greater than 90%. organicreactions.org
Chiral Center Configuration and Stereochemical Designations
The stereochemistry of (2-Methyloxiran-2-yl)methanol is determined at the C2 carbon of the oxirane ring. This carbon is a quaternary chiral center, as it is bonded to four distinct substituent groups. The absolute configuration at this center is assigned the designation R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) based on the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orgwikipedia.org
The assignment process requires prioritizing the four groups attached to the stereocenter according to the atomic number of the atoms directly bonded to it. myheplus.comyoutube.com For this compound, the four substituents attached to the C2 carbon are the hydroxymethyl group (-CH2OH), the methyl group (-CH3), and the two atoms of the epoxide ring connected to C2 (-O- and -CH2-).
| Priority | Group | Rationale for Priority |
|---|---|---|
| 1 | -O- (in the oxirane ring) | The oxygen atom (atomic number 8) has the highest atomic number of all atoms directly attached to the chiral center. |
| 2 | -CH2OH (hydroxymethyl) | The carbon is attached to an oxygen. Following the chain, the sequence is (O, H, H). |
| 3 | -CH2- (in the oxirane ring) | The carbon is attached to two hydrogens. The sequence is (H, H). |
| 4 | -CH3 (methyl) | The carbon is attached to three hydrogens. The sequence is (H, H, H). |
To finalize the designation, the molecule is oriented in space such that the group with the lowest priority (in this case, the methyl group, -CH3) is pointing away from the observer. If the path from the highest priority group (1) to the second (2) and then to the third (3) is clockwise, the configuration is assigned as R. If this path is counter-clockwise, the configuration is assigned as S. libretexts.org
Influence of Stereochemistry on Synthetic Pathways and Biological Relevance
The absolute stereochemistry of this compound is of paramount importance, as it governs the stereochemical outcome of subsequent chemical transformations, establishing it as a valuable chiral building block in organic synthesis. wikipedia.org The enantiomerically pure forms of this compound serve as crucial intermediates in the synthesis of complex, biologically active molecules where a specific stereoisomer is necessary for therapeutic effectiveness.
A significant illustration of this is the synthesis of the anticancer drug Carfilzomib. nih.gov Carfilzomib is a tetrapeptide epoxyketone that functions as a selective proteasome inhibitor in the treatment of multiple myeloma. nih.govmedkoo.com The synthesis of this intricate molecule involves the incorporation of a specific chiral fragment: (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one. nih.gov The (R)-configuration of the methyloxirane portion of this fragment is indispensable for the drug's capacity to bind irreversibly to the 20S proteasome and trigger apoptosis in cancer cells. nih.govacs.org Consequently, synthetic strategies for Carfilzomib are dependent on either starting with or creating the (R)-enantiomer of the 2-methyloxirane building block. acs.orggoogle.com
The stereochemistry of the epoxide also directs the stereochemical outcome of other reactions. For example, the acid-catalyzed cyclization of (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, a related compound featuring the same chiral epoxide unit, proceeds in a stereospecific manner to produce a corresponding chiral tetrahydropyran (B127337) derivative. mdpi.com This exemplifies how the defined stereocenter of the initial epoxide controls the stereochemistry of the final product in ring-forming reactions.
While the (R)-enantiomer is vital for Carfilzomib, the (S)-enantiomer also possesses distinct applications. (S)-2-Methyl Glycidol (B123203) has been recognized as a useful intermediate in the synthesis of neprilysin inhibitors, which are a class of drugs investigated for treating various diseases. This underscores the principle that each enantiomer can have unique and valuable functions in medicinal chemistry, contingent on the specific biological target. The differing biological activities of enantiomers is a foundational concept in pharmacology, stemming from the fact that cellular receptors and enzymes are themselves chiral, which leads to stereoselective interactions. nih.govnih.gov
Advanced Synthetic Methodologies for 2 Methyloxiran 2 Yl Methanol and Its Derivatives
Enantioselective Synthesis Strategies of (2-Methyloxiran-2-yl)methanol
Achieving high enantiopurity is critical for the application of this compound in asymmetric synthesis. Several strategies have been developed to produce specific enantiomers of this compound.
Asymmetric Epoxidation Approaches of Allylic Alcohol Precursors
The Sharpless-Katsuki asymmetric epoxidation (SAE) is a premier method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. researchgate.netwikipedia.org This reaction utilizes a catalyst system formed in situ from titanium tetra(isopropoxide) (Ti(Oi-Pr)₄) and a chiral diethyl tartrate (DET), with tert-butyl hydroperoxide (TBHP) serving as the oxidant. mdpi.comwayne.edu
The precursor for this compound is the prochiral allylic alcohol, 2-methyl-2-propen-1-ol (methallyl alcohol). The SAE of this substrate provides a direct route to the chiral epoxide. The stereochemical outcome of the reaction is highly predictable based on the chirality of the DET ligand used. A well-established mnemonic allows for the prediction of the epoxide's absolute configuration.
The catalytic cycle involves the formation of a dimeric titanium-tartrate complex. wayne.edu The allylic alcohol substrate and the TBHP oxidant coordinate to the titanium center, and the oxygen atom is transferred to the double bond from a specific face, dictated by the chiral tartrate ligand, leading to high enantiomeric excess (ee), often exceeding 90%. mdpi.com
| Component | Function | Common Example |
|---|---|---|
| Titanium Source | Lewis acid catalyst center | Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) |
| Chiral Ligand | Induces enantioselectivity | Diethyl tartrate (DET) or Diisopropyl tartrate (DIPT) |
| Oxidant | Oxygen atom source | tert-Butyl hydroperoxide (TBHP) |
| Substrate | Molecule to be epoxidized | 2-Methyl-2-propen-1-ol |
Biocatalytic and Enzymatic Resolution Methods for Enantiopurity
Biocatalysis offers an environmentally benign alternative for obtaining enantiopure compounds. Enzymatic kinetic resolution is a widely used method to separate enantiomers from a racemic mixture of this compound. This technique relies on the ability of an enzyme, typically a lipase (B570770), to selectively catalyze the transformation of one enantiomer at a much higher rate than the other.
In a typical kinetic resolution of racemic 2-methylglycidol, a lipase is used to catalyze the enantioselective acylation of one of the alcohol enantiomers with an acyl donor (e.g., vinyl acetate). This results in a mixture of one enantiomer of the alcohol and the ester of the other enantiomer, which can then be separated by standard chromatographic techniques. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%. However, dynamic kinetic resolution (DKR) processes, which incorporate an in situ racemization of the slower-reacting enantiomer, can overcome this limitation to provide a theoretical yield of up to 100% of a single product enantiomer.
| Enzyme | Source Organism | Typical Reaction |
|---|---|---|
| Lipase B | Candida antarctica (CALB) | Enantioselective acylation/esterification |
| Lipase | Pseudomonas cepacia (PCL) | Enantioselective acylation/hydrolysis |
| Epoxide Hydrolase | Aspergillus niger | Enantioselective hydrolysis of epoxides |
Chiral Catalyst-Mediated Syntheses of this compound
Beyond the titanium-based Sharpless system, other chiral metal catalysts have been developed for the asymmetric epoxidation of olefins. For instance, chiral manganese-salen complexes, known as Jacobsen's catalysts, are effective for the epoxidation of unfunctionalized olefins, although the Sharpless system remains the benchmark for allylic alcohols. youtube.com More recently, other manganese-based catalysts have been explored for the enantioselective conversion of olefins to epoxides, including precursors for complex molecules. google.com The development of these alternative catalysts aims to broaden the substrate scope, improve catalyst turnover, and utilize more abundant and less toxic metals.
Industrial Scale Synthetic Processes and Optimization Parameters for this compound
For the large-scale production of this compound and related glycidols, synthetic routes must be cost-effective, safe, and environmentally sustainable. While the Sharpless epoxidation is highly effective, its use of stoichiometric amounts of tartrate esters and titanium alkoxides can be costly for industrial applications.
A prominent industrial method for the epoxidation of allylic alcohols like methallyl alcohol involves using hydrogen peroxide (H₂O₂) as the oxidant over a heterogeneous titanium silicalite (TS-1 or TS-2) catalyst. researchgate.net This system offers several advantages for large-scale production:
Green Oxidant: Hydrogen peroxide is an inexpensive and environmentally friendly oxidant, with water as its only byproduct.
Heterogeneous Catalyst: The solid TS-1 catalyst can be easily separated from the reaction mixture by filtration and potentially recycled, simplifying the purification process.
Milder Conditions: The reaction can often be carried out under milder conditions than other methods.
Optimization of this process involves careful control of several parameters to maximize yield and selectivity while minimizing side reactions.
| Parameter | Typical Range/Condition | Impact on Process |
|---|---|---|
| Temperature | 20-60 °C | Lower temperatures (~20°C) often improve selectivity and minimize H₂O₂ decomposition, though reaction rates are slower. researchgate.net |
| Substrate/H₂O₂ Molar Ratio | 1:1 to 1:1.5 | An equimolar ratio is often optimal to balance conversion with the prevention of side reactions and by-product formation. researchgate.net |
| Catalyst Concentration | 1-5 wt% | Higher concentrations increase reaction rate but can also promote decomposition of H₂O₂ if not optimized. |
| Solvent | Methanol (B129727), tert-Butanol | Protic solvents like methanol are commonly used to solubilize reactants and facilitate the reaction. |
| Reaction Time | 1-6 hours | Monitored to achieve high conversion without significant product degradation or by-product formation. |
These processes are crucial for supplying this compound as a key intermediate for various sectors, including the pharmaceutical and polymer industries. mdpi.comgoogle.com
Chemical Reactivity and Transformation Pathways of 2 Methyloxiran 2 Yl Methanol
Epoxide Ring-Opening Reactions
The cleavage of the epoxide ring is a prominent feature of the reactivity of (2-methyloxiran-2-yl)methanol. These reactions can be initiated by either electrophilic activation of the epoxide oxygen or direct nucleophilic attack on one of the ring carbons. The reaction conditions, particularly the pH, play a crucial role in determining the regiochemical and stereochemical outcome of the ring-opening process.
Under acidic conditions, the epoxide oxygen of this compound is first protonated, forming a more reactive oxonium ion intermediate. jove.com This protonation enhances the electrophilicity of the ring carbons and weakens the C-O bonds, facilitating nucleophilic attack.
Regioselectivity: In the case of unsymmetrical epoxides like this compound, the subsequent nucleophilic attack exhibits a high degree of regioselectivity. The reaction proceeds through a mechanism that has characteristics of both SN1 and SN2 pathways. byjus.comopenstax.org A partial positive charge develops on the more substituted carbon atom (C2), which can better stabilize this charge. jove.commasterorganicchemistry.com Consequently, the nucleophile preferentially attacks the more substituted carbon. byjus.commasterorganicchemistry.comlibretexts.org This is in contrast to base-catalyzed ring-opening, where the attack occurs at the less substituted carbon. openstax.org
Stereochemical Inversion: The acid-catalyzed ring-opening of epoxides is a stereospecific reaction that proceeds with inversion of configuration at the center of nucleophilic attack. jove.com The nucleophile attacks the carbon atom from the side opposite to the C-O bond, in a manner analogous to an SN2 reaction. openstax.orglibretexts.orgchemistrysteps.com This backside attack leads to the formation of products with a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. libretexts.orgchemistrysteps.com
| Reaction Condition | Nucleophile | Major Product | Site of Attack |
|---|---|---|---|
| Acidic (e.g., H₃O⁺) | H₂O | 2-Methylpropane-1,2,3-triol | More substituted carbon (C2) |
| Acidic (e.g., HBr) | Br⁻ | 3-Bromo-2-methylpropane-1,2-diol | More substituted carbon (C2) |
In the presence of a strong base or nucleophile, the epoxide ring of this compound can be opened without prior protonation of the oxygen atom. This reaction proceeds via a classic SN2 mechanism. libretexts.orgchemistrysteps.com The high ring strain of the epoxide makes it susceptible to nucleophilic attack, even though an alkoxide is typically a poor leaving group. chemistrysteps.com
The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide ring, leading to the simultaneous cleavage of the C-O bond. Due to steric hindrance from the methyl group at the C2 position, the nucleophilic attack preferentially occurs at the less sterically hindered, primary carbon atom (C3). libretexts.orgmasterorganicchemistry.com This results in a high degree of regioselectivity, favoring the formation of a secondary alcohol. The initial product is an alkoxide, which is subsequently protonated during workup to yield the final diol product. libretexts.org
A variety of heteroatom-containing nucleophiles, such as alcohols and amines, can be employed to open the epoxide ring of this compound. libretexts.org The reaction with alcohols, known as alcoholysis, can proceed under either acidic or basic conditions, leading to different regioisomers. Under basic conditions (e.g., in the presence of sodium methoxide (B1231860) in methanol), the alkoxide nucleophile will attack the less substituted carbon (C3) via an SN2 mechanism. byjus.com Conversely, in an acidic medium, the alcohol will attack the more substituted carbon (C2). byjus.com
Amines are also effective nucleophiles for epoxide ring-opening, yielding valuable β-amino alcohols. The reaction typically proceeds under neutral or slightly acidic conditions and follows the SN2 pathway, with the amine attacking the less hindered carbon atom.
Organometallic reagents, such as Grignard reagents (RMgX), are potent carbon-based nucleophiles that readily react with epoxides. libretexts.org The reaction of this compound with a Grignard reagent will result in the formation of a new carbon-carbon bond. Consistent with the SN2 mechanism for strong nucleophiles, the Grignard reagent will attack the less substituted carbon of the epoxide ring. libretexts.orgmasterorganicchemistry.com This reaction is a useful method for extending the carbon chain and introducing a new alkyl or aryl group. The initial product is a magnesium alkoxide, which upon acidic workup, yields a diol.
| Reagent | Reaction Condition | Site of Attack | Mechanism |
|---|---|---|---|
| RO⁻/ROH | Basic | Less substituted carbon (C3) | SN2 |
| RNH₂ | Neutral/Slightly Acidic | Less substituted carbon (C3) | SN2 |
| RMgX | Aprotic | Less substituted carbon (C3) | SN2 |
Functional Group Transformations of the Hydroxymethyl Moiety
The primary alcohol functionality of this compound can undergo various transformations, most notably oxidation reactions. These reactions allow for the conversion of the hydroxymethyl group into other important functional groups, such as aldehydes, ketones, and carboxylic acids.
The primary alcohol of this compound can be oxidized to an aldehyde or further to a carboxylic acid using a variety of oxidizing agents. The choice of reagent and reaction conditions determines the extent of the oxidation. Milder oxidizing agents are typically used to stop the reaction at the aldehyde stage, while stronger oxidizing agents will lead to the formation of the corresponding carboxylic acid.
Several methods are available for the oxidation of primary alcohols to carboxylic acids. organic-chemistry.org For instance, chromium-based reagents like chromium trioxide (CrO₃) in the presence of periodic acid (H₅IO₆) can effectively carry out this transformation. organic-chemistry.org More environmentally benign methods have also been developed, such as those utilizing TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov A two-step, one-pot procedure involving initial oxidation with TEMPO/NaOCl followed by treatment with sodium chlorite (B76162) (NaClO₂) has been shown to be effective for converting primary alcohols to carboxylic acids in high yields. nih.gov
Substitution Reactions and Etherification of the Hydroxyl Group
The primary hydroxyl group in this compound offers a reactive site for various substitution and etherification reactions, often proceeding while preserving the integrity of the adjacent epoxide ring under controlled conditions. These transformations are crucial for synthesizing more complex derivatives that can serve as versatile building blocks in organic chemistry.
Substitution Reactions
The conversion of the hydroxyl group into a better leaving group is a common strategy to facilitate nucleophilic substitution. masterorganicchemistry.com Alcohols themselves are poor substrates for substitution because the hydroxide (B78521) ion (HO⁻) is a strong base and thus a poor leaving group. masterorganicchemistry.com By converting the -OH group into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), its leaving group ability is significantly enhanced. masterorganicchemistry.com
This transformation is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. An important feature of this process is that it proceeds without altering the stereochemistry at the carbon atom bearing the hydroxyl group. masterorganicchemistry.com The resulting tosylated or mesylated epoxide is then a prime substrate for Sₙ2 reactions with a wide range of nucleophiles.
Table 1: Representative Substitution Reaction via Tosylation
| Reactant | Reagents | Intermediate Product | Subsequent Nucleophile | Final Product |
|---|
This table illustrates a generalized pathway for the substitution of the hydroxyl group.
Etherification
Etherification of the hydroxyl group is a key transformation that introduces an alkoxy (-OR) group. The Williamson ether synthesis is the most prominent method for this purpose. wikipedia.org This reaction involves a two-step process: first, the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, followed by an Sₙ2 reaction with a primary alkyl halide or sulfonate. wikipedia.orgmasterorganicchemistry.com
For this compound, the reaction is initiated by treating the alcohol with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. youtube.com This alkoxide then acts as a potent nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) in a classic Sₙ2 fashion to yield the desired ether. wikipedia.org The efficiency of the Williamson ether synthesis is highest with methyl or primary alkyl halides, as secondary and tertiary halides tend to favor elimination side reactions. masterorganicchemistry.com
Table 2: Williamson Ether Synthesis of this compound Derivatives
| Alcohol Substrate | Base | Alkylating Agent | Solvent | Product |
|---|---|---|---|---|
| This compound | NaH | CH₃I | THF | 2-(Methoxymethyl)-2-methyloxirane |
This table provides illustrative examples of the Williamson ether synthesis starting from this compound.
Cascade Reactions and Tandem Processes Involving this compound as a Substrate
The bifunctional nature of this compound, containing both a strained epoxide ring and a nucleophilic hydroxyl group, makes it an ideal substrate for cascade reactions. These processes, also known as tandem or domino reactions, involve two or more sequential transformations that occur in a single pot, often triggered by a single event, without the need to isolate intermediates. mdpi.com Such reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures.
A prominent example of a cascade reaction involving this substrate is the acid-catalyzed intramolecular cyclization. In the presence of a protic or Lewis acid, the epoxide oxygen is protonated or coordinated, which activates the ring towards nucleophilic attack. The pendant primary hydroxyl group can then act as an intramolecular nucleophile, attacking one of the epoxide carbons.
The regioselectivity of this ring-opening is dictated by the reaction conditions. Under acidic conditions that favor an Sₙ1-like mechanism, the nucleophile (the internal hydroxyl group) will preferentially attack the more substituted tertiary carbon of the epoxide, as it can better stabilize the developing positive charge. This endo-cyclization leads to the formation of a six-membered tetrahydropyran (B127337) ring system.
Table 3: Acid-Catalyzed Cascade Cyclization
| Substrate | Catalyst | Solvent | Key Transformation Steps | Product |
|---|---|---|---|---|
| This compound | p-Toluenesulfonic acid (p-TsOH) | Dichloromethane (DCM) | 1. Epoxide protonation2. Intramolecular nucleophilic attack by the hydroxyl group3. Deprotonation | (Tetrahydro-3-methylfuran-3-yl)methanol |
This process exemplifies a tandem ring-opening/ring-closing reaction where the initial epoxide activation and opening directly leads to a subsequent cyclization event, efficiently converting the linear epoxy alcohol into a cyclic ether in a single synthetic operation. mdpi.com The stereochemistry of the starting material can be used to control the stereochemical outcome of the final cyclic product, making this a powerful strategy in asymmetric synthesis.
Advanced Applications of 2 Methyloxiran 2 Yl Methanol in Organic Synthesis and Materials Science
Utilization as a Chiral Building Block in Complex Molecule Synthesis
The presence of a stereocenter and two distinct, reactive functional groups—an epoxide and a primary alcohol—renders (2-Methyloxiran-2-yl)methanol a powerful tool in asymmetric synthesis. The inherent ring strain of the epoxide allows for regio- and stereoselective ring-opening reactions, providing access to a wide array of chiral intermediates.
Synthesis of Chiral Cyclopropane (B1198618) Derivatives
The synthesis of chiral cyclopropanes, a structural motif present in numerous pharmaceuticals and natural products, represents a potential application for this compound. rochester.eduorganic-chemistry.org A plausible synthetic strategy involves the transformation of the epoxy alcohol into a suitable precursor for an intramolecular cyclization. For instance, conversion of the epoxide to an allylic alcohol, followed by a diastereoselective cyclopropanation reaction (e.g., the Simmons-Smith reaction), could yield functionalized chiral cyclopropanes.
Another advanced approach is the Michael-Initiated Ring Closure (MIRC), a powerful method for generating highly functionalized cyclopropanes. rsc.orgnih.gov In this hypothetical pathway, this compound could be converted into a Michael acceptor. Subsequent intramolecular nucleophilic attack, originating from a carbon atom rendered nucleophilic, would facilitate the ring closure to form the desired cyclopropane ring system. The stereochemistry of the final product would be directed by the existing chiral center of the parent molecule.
Precursor for Nitrogen-Containing Heterocycles (e.g., Aziridines, Oxazolines, Oxazolidines)
This compound is an excellent starting material for the stereoselective synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds. baranlab.orgnews-medical.net The synthetic strategy universally relies on the regioselective nucleophilic opening of the epoxide ring to introduce the nitrogen atom, followed by intramolecular cyclization.
Aziridines: Chiral aziridines, the nitrogen analogues of epoxides, can be synthesized from this compound in a two-step process. wikipedia.org The first step involves the SN2 ring-opening of the epoxide at the least substituted carbon with an azide (B81097) nucleophile, such as sodium azide, to produce a chiral azido (B1232118) diol. The subsequent step involves a reduction of the azide group to a primary amine, which then undergoes intramolecular cyclization, often promoted by reagents used in the Mitsunobu reaction, to yield the corresponding chiral aziridine. baranlab.orgwikipedia.org
Oxazolines and Oxazolidines: The synthesis of oxazolines and oxazolidines proceeds via a common intermediate: a chiral amino diol. This intermediate is formed by the regioselective ring-opening of this compound with an amine. mdpi.com
Oxazolidines: The resulting amino diol can be condensed with an aldehyde or a ketone. organic-chemistry.org This reaction forms a hemiaminal intermediate which subsequently cyclizes to afford the saturated 1,3-oxazolidine ring system. uqam.ca
Oxazolines: To form the unsaturated oxazoline (B21484) ring, the amino diol is first acylated, typically by reaction with a carboxylic acid or an acyl chloride, to form an N-(2-hydroxyethyl)amide. wikipedia.orgmdpi.com This intermediate then undergoes acid-promoted dehydrative cyclization to yield the final 2-oxazoline product. mdpi.comcam.ac.uk
| Target Heterocycle | Key Intermediate | General Reaction Sequence | Relevant Citations |
|---|---|---|---|
| Aziridine | Azido diol | 1. Epoxide ring-opening with NaN3. 2. Reduction and intramolecular cyclization. | baranlab.orgwikipedia.org |
| Oxazoline | N-(2-hydroxyethyl)amide | 1. Epoxide ring-opening with an amine. 2. Acylation of the resulting amino diol. 3. Dehydrative cyclization. | wikipedia.orgmdpi.comorganic-chemistry.org |
| Oxazolidine | Amino diol | 1. Epoxide ring-opening with an amine. 2. Condensation with an aldehyde or ketone. | organic-chemistry.orguqam.canih.gov |
Application in Total Synthesis of Natural Products
The utility of chiral epoxy alcohols as synthons is well-established in the total synthesis of complex natural products. researchgate.net The stereospecific transformations of the epoxide moiety allow for the construction of key structural features found in nature. For example, the intramolecular, acid-catalyzed ring-opening of epoxy alcohols is a key strategy for forming tetrahydropyran (B127337) (THP) and tetrahydrofuran (B95107) (THF) rings, which are common motifs in polyether natural products. rsc.org
A notable example involves the stereospecific (+)-10-camphorsulfonic acid (CSA)-catalyzed cyclization of (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol, a molecule containing the same reactive epoxy alcohol unit as the title compound. This reaction proceeds through protonation of the epoxide followed by an endo-cyclization to yield (S)-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, demonstrating how the epoxide's stereochemistry directly controls that of the resulting cyclic ether. Such strategies are pivotal in constructing the core skeletons of bioactive molecules.
Role in Polymer Chemistry and Advanced Materials Development
The dual functionality of this compound makes it a highly attractive monomer for creating advanced polymer architectures and functional materials.
Design and Synthesis of Novel Polymer Architectures
This compound can undergo ring-opening polymerization (ROP) to produce novel polyether structures. Similar to its parent compound, glycidol (B123203), it can be polymerized to create linear polymers with unique side-chain functionalities. rwth-aachen.de Anionic ROP of this compound would yield a polyether with repeating units each bearing both a methyl group and a hydroxymethyl group.
This resulting structure, a derivative of polyglycidol, is highly functional. The pendant hydroxymethyl groups can be used for post-polymerization modification, allowing for the attachment of various functional moieties or for cross-linking to form hydrogels. The presence of both methyl and hydroxyl groups on the backbone provides a balance of hydrophobic and hydrophilic character, potentially leading to polymers with tunable thermoresponsive properties in aqueous solutions, similar to other functional polyethers. mpg.derwth-aachen.de
Development of Cationic Ring-Opening Polymerization Initiators
The primary alcohol group of this compound can be chemically modified to convert the molecule into an initiator for cationic ring-opening polymerization (CROP). CROP is a key method for synthesizing polymers such as poly(2-oxazoline)s. researchgate.net The initiation of CROP requires an electrophilic species, often derived from alkyl sulfonates like tosylates or triflates.
By reacting the hydroxyl group of this compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base, a tosylate ester can be formed. This new molecule, (2-methyloxiran-2-yl)methyl tosylate, would possess the necessary electrophilic center to initiate the CROP of monomers like 2-ethyl-2-oxazoline. The epoxide ring within the initiator structure offers a latent functional group that would be incorporated at the starting end of the polymer chain. This terminal epoxide could then be used for subsequent "click" reactions or other modifications, providing a route to telechelic or functionalized polymers.
Strategic Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound, particularly in its enantiomerically pure forms, stands as a valuable chiral building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. researchgate.net Its inherent chirality and the reactive nature of its epoxide ring allow for the construction of stereochemically defined structures, a critical requirement for modern therapeutic agents. researchgate.netnih.gov The unique structural features of this compound, combining a chiral center with a versatile epoxide and a primary alcohol, provide chemists with a powerful tool for introducing specific functionalities and controlling stereochemistry in multi-step syntheses. nih.gov
Enantioselective Synthesis of Active Pharmaceutical Ingredients (APIs)
The demand for enantiomerically pure drugs is a cornerstone of contemporary pharmaceutical development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound serves as a crucial starting material or intermediate in asymmetric synthesis, enabling the production of single-enantiomer APIs with high stereochemical fidelity.
A prominent example of its application is in the synthesis of Carfilzomib, a potent and selective proteasome inhibitor approved for the treatment of multiple myeloma. nih.govmedkoo.com The chemical structure of Carfilzomib, a complex tetrapeptide epoxyketone, features a critical epoxide warhead that irreversibly binds to the proteasome. google.com The precise stereochemistry of this epoxide is essential for its biological activity.
The synthesis of Carfilzomib relies on the key intermediate (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one. nih.gov This intermediate is prepared through synthetic routes that utilize chiral precursors derived from this compound. google.comgoogle.com Various patented and researched synthetic pathways have been developed to produce this crucial epoxyketone intermediate efficiently and with high diastereomeric purity, underscoring the industrial importance of the (2-methyloxiran-2-yl) moiety in the production of this life-saving medication. medkoo.comgoogle.comresearchgate.net
| API Name | Therapeutic Area | Key Chiral Intermediate Derived from this compound |
| Carfilzomib | Oncology (Multiple Myeloma) | (2S)-2-amino-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-1-one |
Development of Bioactive Small Molecules and Drug Candidates
Beyond its role in the synthesis of established APIs, this compound is instrumental in the discovery and development of new bioactive small molecules and drug candidates. Its utility as a chiral building block allows researchers to construct libraries of complex molecules with diverse stereochemical arrangements for biological screening.
Research in natural product synthesis has demonstrated the versatility of this compound. For instance, derivatives of this compound are employed in the stereoselective synthesis of natural terpenes and their analogues. mdpi.com Terpenes are a large and diverse class of naturally occurring organic compounds with a wide range of biological activities, making them attractive starting points for drug discovery programs. nih.govbaranlab.org One specific example involves the stereospecific acid-catalyzed cyclization of (R)- and (S)-2-methyl-5-(2-methyloxiran-2-yl)pentan-2-ol to prepare enantiomeric forms of linaloyl oxide, a natural flavor with potential biological properties. mdpi.com
Furthermore, synthetic studies toward marine natural products, such as plakortolides, have utilized building blocks derived from [(2S)-2-methyloxiran-2-yl]methanol. researchgate.net Plakortolides are a family of polyketide endoperoxides known for their interesting structures and potent biological activities, including cytotoxic and antimalarial properties. The asymmetric synthesis of fragments of these complex molecules showcases the strategic importance of chiral epoxides like this compound in constructing densely functionalized and stereochemically rich regions of natural products. researchgate.net
| Bioactive Molecule/Class | Potential Application | Role of this compound Derivative |
| Linaloyl Oxide | Flavor, Fragrance, Potential Bioactivity | Chiral precursor for stereospecific cyclization |
| Plakortolides (synthetic fragments) | Cytotoxic, Antimalarial (Natural Product Class) | Chiral building block for asymmetric synthesis |
Analytical and Computational Methodologies in 2 Methyloxiran 2 Yl Methanol Research
Chromatographic Enantioseparation Techniques
The separation of enantiomers is critical in the study of chiral molecules like (2-Methyloxiran-2-yl)methanol. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose, utilizing chiral stationary phases (CSPs) to differentiate between the stereoisomers.
Direct enantioseparation of chiral epoxides and their derivatives is frequently achieved using HPLC with polysaccharide-based chiral stationary phases. Columns containing coated or immobilized amylose (B160209) or cellulose (B213188) derivatives, such as amylose tris(3,5-dimethylphenylcarbamate), are particularly effective. The separation mechanism involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times.
While specific studies on the direct resolution of this compound are not extensively detailed in publicly available literature, the methodology can be effectively illustrated by the separation of closely related compounds. For instance, a study on the resolution of 2-methyl glycidyl (B131873) nitrobenzoate enantiomers, a derivative of a similar glycidol (B123203) structure, demonstrates a successful approach. The optimized conditions for this separation provide a clear blueprint for resolving derivatives of this compound.
A polar-organic phase mode is often employed, using mobile phases like acetonitrile (B52724) or methanol (B129727), with the addition of alcohol modifiers such as ethanol (B145695) or 2-propanol to fine-tune selectivity and resolution. The operational parameters are meticulously optimized to achieve baseline separation.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Methanol/Ethanol (80:20 v/v) |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 40 °C |
| Detection | UV |
| Typical Resolution (Rs) | ≥ 2.0 |
Gas chromatography is a powerful tool for determining the enantiomeric purity of volatile chiral compounds. For small, polar molecules like this compound, direct analysis can be challenging due to potential peak tailing and low volatility. Therefore, derivatization is a common prerequisite to block the polar hydroxyl group, typically by converting it into a less polar ester or ether. This process enhances volatility and improves chromatographic behavior.
The separation of the resulting diastereomeric derivatives is then performed on capillary columns coated with chiral stationary phases, most commonly derivatized cyclodextrins. Cyclodextrin-based CSPs, such as those modified with alkyl or acyl groups (e.g., Rt-βDEX series), create a chiral environment within the column. Enantiomers interact differently with the chiral cavities of the cyclodextrin (B1172386), leading to separation. For example, columns like the Rt-βDEXse have proven effective in resolving the enantiomers of structurally similar epoxides such as styrene (B11656) oxide. The choice of the specific cyclodextrin derivative and the temperature program are critical variables that are optimized to maximize resolution.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Derivatized β-Cyclodextrin (e.g., Rt-βDEXse) |
| Derivatization Agent | Trifluoroacetic anhydride (B1165640) (TFAA) or similar acylating agent |
| Carrier Gas | Hydrogen or Helium |
| Oven Temperature Program | Initial hold at low temperature (e.g., 40-60 °C), followed by a ramp (e.g., 2-5 °C/min) to a final temperature (e.g., 220-240 °C) |
| Detector | Flame Ionization Detector (FID) |
Spectroscopic Characterization of this compound Derivatives and Reaction Products
Spectroscopic methods are indispensable for elucidating the structure of new compounds derived from this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provide detailed information about molecular structure, connectivity, and functional groups.
When this compound undergoes reactions, such as ring-opening with a nucleophile or polymerization, the resulting products are meticulously analyzed. For example, in the synthesis of polymers using related glycidyl ethers, ¹H and ¹³C NMR spectroscopy are used to confirm the structure. The disappearance of signals corresponding to the epoxide protons (typically around 2.5-3.0 ppm in ¹H NMR) and the appearance of new signals corresponding to the newly formed alcohol and the polymer backbone confirm the reaction's success.
Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation patterns of the parent molecule and its derivatives. The GC-MS data for this compound shows characteristic peaks that aid in its identification. nih.gov
| m/z (mass-to-charge ratio) | Relative Intensity | Potential Fragment |
|---|---|---|
| 58 | Top Peak | [C₃H₆O]⁺ |
| 57 | 2nd Highest | [C₃H₅O]⁺ |
| 31 | 3rd Highest | [CH₃O]⁺ |
Theoretical and Computational Investigations
Computational chemistry provides profound insights into the properties and reactivity of this compound at the atomic level, complementing experimental findings.
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to study the electronic structure, stability, and reaction mechanisms of epoxides. These calculations can predict the geometry of the molecule, the energies of transition states, and the activation barriers for reactions such as the ring-opening of the oxirane.
Studies on substituted oxiranes often employ functionals like B3LYP or ωB97X-D combined with basis sets such as 6-31G** or larger. These calculations can elucidate the regioselectivity and stereoselectivity of nucleophilic attacks on the strained three-membered ring. For this compound, DFT can model the attack at the two different electrophilic carbon atoms of the oxirane ring, helping to predict which site is more reactive and why. Such studies confirm that the initial step in many reactions is the coordination of a Lewis acid to the epoxide oxygen, which activates the ring for subsequent nucleophilic attack.
Molecular Dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules. For a flexible molecule like this compound, which has a rotatable hydroxymethyl group, MD simulations can reveal the preferred spatial arrangements (conformers) and the energy barriers between them.
These simulations use force fields (e.g., AMBER, COMPASS) to model the interactions between atoms. By simulating the molecule's movement over time, typically in an NPT ensemble (constant number of particles, pressure, and temperature), researchers can analyze its structural evolution. Such analyses are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as chiral selectors in a chromatography column or active sites in an enzyme. For polymers derived from related glycidyl ethers, MD simulations have been used to understand properties like the lower critical solution temperature (LCST) by analyzing the interplay of polymer-water hydrogen bonds and intrapolymer interactions.
Transition State Analysis for Reaction Mechanism Elucidaion
The elucidation of reaction mechanisms for compounds such as this compound heavily relies on the computational analysis of transition states. These analyses provide critical insights into the energetic feasibility and stereochemical outcomes of proposed reaction pathways. For the ring-opening reactions of epoxides, particularly under acidic conditions, transition state analysis helps to rationalize the observed regioselectivity, where the nucleophile preferentially attacks the more substituted carbon atom.
The acid-catalyzed ring-opening of this compound is understood to proceed through a mechanism with significant SN1 character. This is a common feature for tertiary epoxides, where the transition state exhibits substantial carbocationic character at the tertiary carbon. nih.gov The geometry of this transition state, however, is often described as being SN2-like, which involves a backside attack of the nucleophile relative to the C-O bond that is breaking. This hybrid nature of the transition state is a key concept in understanding the reactivity of substituted epoxides. nih.gov
Computational studies, often employing Density Functional Theory (DFT), are instrumental in characterizing these transition states. Such studies can determine the activation energy barriers for different potential pathways, providing a quantitative measure of their likelihood. For instance, in a theoretical study on the acid-catalyzed hydrolysis of a similar epoxide, the calculated activation energy for the SN1 mechanism was found to be 18.4 kcal/mol in the gas phase. unicamp.br This value is in close agreement with experimental findings for similar systems, lending credibility to the computational models. unicamp.br
The stability of the transition state is a determining factor in the regioselectivity of the reaction. For tertiary epoxides like this compound, the partial positive charge that develops during the ring-opening is better stabilized at the more substituted carbon atom. This electronic stabilization outweighs the steric hindrance, leading to the nucleophilic attack at this position. researchgate.net
The table below summarizes the key characteristics of the transition state for the acid-catalyzed ring-opening of tertiary epoxides, serving as a model for this compound.
| Property | Description |
| Mechanism Type | SN1-like, with elements of an SN2 geometry. nih.gov |
| Site of Nucleophilic Attack | More substituted (tertiary) carbon atom. researchgate.net |
| Transition State Geometry | Trigonal bipyramidal-like arrangement with the nucleophile attacking from the backside relative to the leaving group (epoxide oxygen). nih.gov |
| Electronic Character | Significant partial positive charge development on the tertiary carbon, indicating carbocationic character. nih.govresearchgate.net |
| Activation Energy (Example) | 18.4 kcal/mol (calculated for the acid-catalyzed hydrolysis of a similar epoxide in the gas phase). unicamp.br |
Further computational investigations can refine these models by incorporating solvent effects and exploring the influence of different nucleophiles and catalysts on the transition state structure and energetics. These studies are crucial for a comprehensive understanding of the reaction mechanisms of this compound and for the rational design of synthetic routes involving this versatile chemical intermediate.
Q & A
Q. Basic Research Focus
- Chiral HPLC : Employing columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers .
- NMR Spectroscopy : Using chiral shift reagents (e.g., Eu(hfc)₃) to differentiate stereoisomers via splitting of methine proton signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (C₄H₈O₂, exact mass 88.0524) .
How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
Advanced Research Focus
Enantioselective synthesis requires chiral catalysts to control stereochemistry:
- Ru-Catalyzed Asymmetric Epoxidation : Catalysts like Ru(II)-salen complexes enable >90% enantiomeric excess (ee) for the (R)-enantiomer .
- Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer, enriching the desired isomer .
- Chiral Auxiliaries : Temporary stereodirecting groups (e.g., tert-butyldiphenylsilyl) guide epoxide formation .
What role does this compound play as a building block in synthesizing complex pharmaceuticals?
Advanced Research Focus
The compound serves as a precursor in multi-step syntheses:
- Antiviral Agents : Key intermediate in protease inhibitors (e.g., precursors to [(2S,3R)-N-...propanamide]) via nucleophilic ring-opening with amines .
- Polymer Chemistry : Epoxide ring-opening polymerization (ROP) to create biodegradable polyethers .
- Chiral Ligands : Derivatization into ligands for asymmetric catalysis (e.g., epoxide hydrolase substrates) .
How do solvent polarity and temperature influence the stability and reactivity of this compound?
Q. Advanced Research Focus
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the epoxide, while protic solvents (e.g., H₂O) accelerate ring-opening .
- Temperature Control : Reactions conducted below 10°C reduce thermal epoxide degradation .
- By-Product Mitigation : Use of scavengers (e.g., molecular sieves) to trap nucleophiles like H₂O .
What computational tools predict the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Models ring-opening energetics (e.g., activation barriers for acid-catalyzed hydrolysis) .
- Reaxys/Scifinder : Databases provide precedent reactions (e.g., epoxide → diol conversions under basic conditions) .
- Molecular Dynamics : Simulates solvent interactions to predict regioselectivity in nucleophilic attacks .
How can contradictory data on reaction yields or by-products be resolved in studies involving this compound?
Q. Contradiction Analysis
- Reproducibility Checks : Verify moisture levels (Karl Fischer titration) and catalyst purity .
- By-Product Profiling : Use GC-MS or LC-MS to identify side products (e.g., diols from hydrolysis) .
- Meta-Analysis : Cross-reference datasets from patents (e.g., ) and journals to identify consensus conditions.
What methodologies are used to evaluate the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Antimicrobial Assays : Broth microdilution (MIC) against Gram+/− bacteria .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) .
- Enzyme Inhibition : Kinase/protease inhibition studies using fluorescence-based assays .
What safety protocols are critical when handling this compound in reactive environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
